molecular formula C11H18N4O2S B1302023 Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate CAS No. 306935-46-6

Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate

Cat. No. B1302023
CAS RN: 306935-46-6
M. Wt: 270.35 g/mol
InChI Key: FTCUGLKYNJDLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their utility as intermediates in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The structure of tert-butyl carbamate derivatives can be complex, and their characterization often requires advanced techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments . This suggests that similar NMR techniques could be employed to analyze the molecular structure of "Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate."

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives can vary widely. For example, 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides have been synthesized and their reduction studied, leading to the formation of triazoles and diazenyl-triazoles . This indicates that the tert-butyl carbamate moiety can participate in a range of chemical reactions, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their structure. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, involved optimization of reaction conditions to achieve a high total yield . This highlights the importance of understanding the physical and chemical properties of these compounds to optimize synthesis and application.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of triazole derivatives, including those related to tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate, have been extensively studied. These compounds are known for their regioselective deprotection, acylation capabilities, and their role in forming stable complexes with various metals. For example, the regioselective deprotection and acylation of penta-N-protected polyamides demonstrate the intricate synthetic routes possible with triazole derivatives, highlighting their utility in designing complex molecular architectures (Pak & Hesse, 1998). Additionally, the synthesis of palladium(II) complexes with triazole-based N-heterocyclic carbenes showcases the compound's potential in catalysis and material science (Turek et al., 2014).

Biological Activities

Triazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. For instance, some new biologically active thiadiazolotriazinones have shown comparable antibacterial activity to nitrofurazone and moderate antitumor activity against a panel of 60 tumor cell lines, indicating their potential as therapeutic agents (Holla et al., 1999). Another study on novel thiadiazolotriazin-4-ones revealed moderate mosquito-larvicidal and antibacterial activities, suggesting applications in vector control and infection prevention (Castelino et al., 2014).

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. It is used for research purposes , and its potential applications would be determined by the findings of these studies.

properties

IUPAC Name

tert-butyl N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-5-6-15-8(13-14-9(15)18)7-12-10(16)17-11(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCUGLKYNJDLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNC(=S)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370652
Record name tert-Butyl {[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306935-46-6
Record name Carbamic acid, [[4,5-dihydro-4-(2-propenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.